molecular formula C4H6ClFO2S B6165011 3-fluorocyclobutane-1-sulfonyl chloride CAS No. 1314964-82-3

3-fluorocyclobutane-1-sulfonyl chloride

Cat. No.: B6165011
CAS No.: 1314964-82-3
M. Wt: 172.61 g/mol
InChI Key: QGNOSMXTLHWVHM-UHFFFAOYSA-N
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Description

3-Fluorocyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H6ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom on the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorocyclobutane-1-sulfonyl chloride typically involves the fluorination of cyclobutane derivatives followed by sulfonylation. One common method is the nucleophilic fluorination of cyclobutane-1-sulfonyl chloride using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of phase transfer catalysts can further enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Fluorocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under appropriate conditions.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), amines, or alcohols in the presence of a base such as triethylamine (TEA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonyl Fluorides: Produced via reduction.

    Sulfonates: Resulting from oxidation reactions.

Scientific Research Applications

3-Fluorocyclobutane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

    Chemical Biology: It is employed in the design of chemical probes for studying biological systems and enzyme functions.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-sulfonyl Chloride: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-Fluorocyclobutane-1-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride.

    2-Fluorocyclobutane-1-sulfonyl Chloride: The fluorine atom is positioned differently, affecting its chemical behavior.

Uniqueness

3-Fluorocyclobutane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic applications .

Properties

CAS No.

1314964-82-3

Molecular Formula

C4H6ClFO2S

Molecular Weight

172.61 g/mol

IUPAC Name

3-fluorocyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C4H6ClFO2S/c5-9(7,8)4-1-3(6)2-4/h3-4H,1-2H2

InChI Key

QGNOSMXTLHWVHM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)F

Purity

95

Origin of Product

United States

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